molecular formula C9H8N2O3 B3045678 (3-Methoxy-2-nitro-phenyl)-acetonitrile CAS No. 111795-89-2

(3-Methoxy-2-nitro-phenyl)-acetonitrile

Cat. No. B3045678
CAS RN: 111795-89-2
M. Wt: 192.17 g/mol
InChI Key: PMSKALOOVJMDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methoxy-2-nitro-phenyl)-acetonitrile” is a chemical compound with the molecular formula C9H8N2O3 . It is a nitrile, which is a class of organic compounds that have a -C≡N functional group .


Synthesis Analysis

The synthesis of nitro compounds like “this compound” often involves the nitration of aromatic compounds . This is a powerful and widely used transformation that introduces a nitro group into aromatic systems. New synthetic strategies for aromatic nitration are deeply needed, including highly efficient and selective nitration methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H9NO/c1-11-9-4-2-3-8 (7-9)5-6-10/h2-4,7H,5H2,1H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 138.1024 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Ortho-Cyclization in Asymmetrically Substituted Arylnitroso Oxides

The photooxidation of asymmetrically substituted phenyl azides in acetonitrile, including the study of intermediates like nitroso oxides, has been researched. The methoxy substituent at the para position significantly alters the direction of ortho-cyclization. This results in the formation of nitrile oxides, which then undergo [3 + 2] cycloaddition with acetonitrile to yield 1,2,4-oxadiazoles. This regioselectivity is explained using theoretical methods, highlighting the stereo-electronic effects of the methoxy substituent (Chainikova et al., 2020).

Fe-promoted Radical Cyanomethylation/Arylation of Arylacrylamides

A study demonstrated the radical cyanomethylation/arylation of arylacrylamides to access oxindoles, using acetonitrile as the radical precursor. This involves dual C-H bond functionalization, including the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, and tolerates a wide range of functional groups, such as methoxy (Pan, Zhang, & Zhu, 2015).

Electrochemical Reduction of Aryl Thiocyanates

Electrochemical reduction of aryl thiocyanates, including p-methyl- and p-methoxyphenyl thiocyanates in acetonitrile, was investigated. This study showed a change in the reductive cleavage mechanism of the S-CN bond in thiocyanates as a function of the substituent on the aryl ring. It revealed a transition between the concerted and stepwise mechanisms, further enhanced by electron-donating groups like methoxy (Houmam, Hamed, & Still, 2003).

Solvolysis Reactions and Ion-Molecule Pairs

The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures was studied, focusing on the role of ion-molecule pairs in these reactions. It involves cleavage of the carbon-oxygen bond to the allylic carbon and is influenced by solvent effects and the nature of the substituent, like methoxy (Jia, Ottosson, Zeng, & Thibblin, 2002).

Crystal Structure Determination from Powder Data

Crystal structures of various benzene derivatives, including 4-(methoxy-phenyl)-acetonitrile, were determined from X-ray powder diffraction data. This demonstrates the use of acetonitrile derivatives in structural chemistry and crystallography (Goubitz et al., 1999).

Corrosion Inhibition Studies

2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, including derivatives with methoxy-phenyl groups, were investigated as corrosion inhibitors for mild steel in acidic conditions. This highlights the application of such compounds in material science and corrosion studies (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

The safety and hazards of “(3-Methoxy-2-nitro-phenyl)-acetonitrile” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-(3-methoxy-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7(5-6-10)9(8)11(12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSKALOOVJMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434479
Record name Benzeneacetonitrile, 3-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111795-89-2
Record name Benzeneacetonitrile, 3-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-2-nitro-phenyl)-acetonitrile
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-2-nitro-phenyl)-acetonitrile
Reactant of Route 3
Reactant of Route 3
(3-Methoxy-2-nitro-phenyl)-acetonitrile
Reactant of Route 4
Reactant of Route 4
(3-Methoxy-2-nitro-phenyl)-acetonitrile
Reactant of Route 5
Reactant of Route 5
(3-Methoxy-2-nitro-phenyl)-acetonitrile
Reactant of Route 6
Reactant of Route 6
(3-Methoxy-2-nitro-phenyl)-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.